1,1-Dimethyl-4-phenylazepan-1-ium iodide is a quaternary ammonium compound characterized by its unique azepane structure, which features a seven-membered saturated ring containing nitrogen. This compound has garnered attention due to its potential applications in medicinal chemistry and as a reagent in organic synthesis.
1,1-Dimethyl-4-phenylazepan-1-ium iodide belongs to the class of quaternary ammonium salts. It is classified as an organic compound with significant biological activity, making it relevant in pharmacological studies. The compound's properties align it with other nitrogen-containing heterocycles, which are widely studied for their diverse biological activities .
The synthesis of 1,1-Dimethyl-4-phenylazepan-1-ium iodide typically involves the following steps:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity of the final product .
The molecular structure of 1,1-Dimethyl-4-phenylazepan-1-ium iodide consists of:
The compound's three-dimensional conformation can significantly affect its reactivity and interaction with biological targets.
The molecular weight of 1,1-Dimethyl-4-phenylazepan-1-ium iodide is approximately 328.21 g/mol. Its structural formula can be represented as follows:
1,1-Dimethyl-4-phenylazepan-1-ium iodide can participate in various chemical reactions typical for quaternary ammonium compounds:
Technical details such as reaction mechanisms and conditions (e.g., temperature, solvent) are crucial for optimizing yields and product purity .
The mechanism of action for 1,1-Dimethyl-4-phenylazepan-1-ium iodide primarily involves its interaction with biological membranes due to its cationic nature. It may act as a surfactant or facilitate transport across lipid bilayers.
Data from studies indicate that compounds with similar structures can modulate ion channels or receptors, leading to alterations in cellular signaling pathways. Specifically, it has been suggested that such compounds may induce calcium release from intracellular stores, influencing processes like apoptosis or cellular stress responses .
Relevant data regarding melting point and boiling point are often provided by suppliers or determined experimentally during synthesis .
1,1-Dimethyl-4-phenylazepan-1-ium iodide has potential applications in various fields:
Further research is ongoing to explore its full potential in therapeutic applications and chemical synthesis .
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) functions as a non-selective agonist at nicotinic acetylcholine receptors (nAChRs), demonstrating significant activity across multiple subtypes. Its primary affinity resides at ganglionic-type nAChRs, particularly the (α3)₂(β4)₃ configuration expressed in autonomic ganglia and adrenal medullary tissue [8]. Unlike neuronal α4β2 or neuromuscular nAChRs, DMPP preferentially activates α3-containing subtypes, triggering rapid cation influx (Na⁺, K⁺, Ca²⁺) and subsequent membrane depolarization [4] [6] [8]. This depolarization initiates action potentials in postganglionic neurons. DMPP also exhibits notable activity at α7 homomeric nAChRs, albeit with lower potency compared to ganglionic subtypes [4] [7]. Its non-selectivity differentiates it from agents like α-conotoxins (target-specific antagonists) or ABT-594 (α4β2-preferring agonist) [7].
Table 1: DMPP Affinity at Key nAChR Subtypes
nAChR Subtype | Primary Location | DMPP Activity | Functional Consequence |
---|---|---|---|
(α3)₂(β4)₃ | Autonomic Ganglia, Adrenal Medulla | High Agonism | Ganglionic Stimulation, Catecholamine Release |
α7 | CNS, Macrophages, Endothelial Cells | Moderate Agonism | Ca²⁺ Influx, Modulated Neurotransmission |
α4β2 | CNS (Predominant Neuronal) | Low Activity | Minimal Contribution to Autonomic Effects |
(α1)₂β1γδ/ε | Neuromuscular Junction | Negligible | No Neuromuscular Blockade |
DMPP acts as a potent ganglionic stimulant by directly activating postsynaptic nAChRs on sympathetic and parasympathetic neurons. Its ionic structure facilitates interaction with the receptor’s ligand-binding domain, mimicking acetylcholine (ACh) but resisting hydrolysis by acetylcholinesterase [2] [8]. This resistance enables sustained neuronal excitation, leading to norepinephrine release from sympathetic terminals and epinephrine secretion from the adrenal medulla [5] [8]. In isolated mouse atria, DMPP (1–100 μM) evokes biphasic chronotropic responses: an initial negative chronotropic effect (mediated by intrinsic cardiac parasympathetic neuron activation) followed by a positive chronotropic effect (driven by sympathetic norepinephrine release and β₁-adrenoceptor stimulation) [5]. Blockade experiments confirm hexamethonium (ganglionic nAChR antagonist) abolishes both phases, while atenolol (β₁-antagonist) specifically inhibits the sympathetic response [5]. This dual action underpins its historical diagnostic use in identifying catecholamine-secreting tumors like pheochromocytoma [2] [6].
Table 2: Autonomic Effects of DMPP in Experimental Models
Model System | DMPP Concentration | Primary Effect | Mechanism | Antagonism |
---|---|---|---|---|
Isolated Mouse Right Atria | 1–100 µM | Biphasic Chronotropy: Initial Bradycardia → Tachycardia | Parasympathetic → Sympathetic Activation | Hexamethonium (Full), Atenolol (Tachycardia) |
Isolated Mouse Left Atria | 1–100 µM | Biphasic Inotropy: Initial Inhibition → Potentiation | Cholinergic → Adrenergic Neurons | Atropine (Initial Inhibition), Reserpine (Late Potentiation) |
Guinea-Pig Myenteric Plexus | Variable | Viscerofugal Neuron Excitation | Enteric Ganglionic nAChR Activation | Hexamethonium |
Urethane-Anesthetized Mice | Variable | Increased Blood Pressure, Heart Rate | Sympathetic Ganglia/Adrenal Medulla Stimulation | Trimethaphan |
DMPP exhibits distinct efficacy profiles compared to other nAChR agonists due to its ganglionic selectivity and resistance to enzymatic degradation. Unlike nicotine, which readily crosses the blood-brain barrier and activates central α4β2/α7 receptors, DMPP’s quaternary ammonium structure limits CNS penetration, focusing its effects on peripheral autonomic synapses [7] [8]. Compared to epibatidine (high affinity for α4β2; Kᵢ ~50 pM), DMPP shows lower potency but superior ganglionic specificity, minimizing neuromuscular junction effects [7]. In autonomic cardiovascular regulation studies, DMPP evokes robust sympathetic-mediated pressor responses at lower doses than cytisine (partial agonist at α4β2) or varenicline [3] [5]. However, its non-selectivity can complicate interpretation. Selective α7 agonists (e.g., GTS-21) or α3β4 agonists (e.g., SIB-1553A) offer more targeted research tools for dissecting specific nAChR contributions, though DMPP remains valuable for broad ganglionic stimulation [7]. Recent research highlights DMPP’s ability to improve glucose tolerance in diet-induced obese mice via α3β4 nAChR-dependent pathways, an effect not observed with all nicotinic agonists, suggesting unique metabolic regulatory potential [6].
Table 3: Comparison of DMPP with Representative Nicotinic Agonists
Agonist | Primary nAChR Targets | Ganglionic Potency | CNS Penetration | Key Autonomic/CV Effects | Research Applications |
---|---|---|---|---|---|
DMPP | α3β4 >> α7 | High | Low | Sympathetic activation, Catecholamine release, Biphasic cardiac effects | Ganglionic transmission, Pheochromocytoma diagnosis, Metabolic studies |
Nicotine | α4β2, α3β4, α7 | Moderate | High | Mixed sympathetic/parasympathetic activation, Tachycardia, Hypertension | Addiction models, Cognitive studies |
Epibatidine | α4β2 >> α3β4 | Very High | Moderate | Extreme hypertension, Respiratory paralysis | Analgesia research (limited by toxicity) |
Cytisine | α4β2 > α3β4 | Low-Moderate | Moderate | Mild pressor response, Bradycardia | Smoking cessation studies |
GTS-21 | α7 | Negligible | Moderate | Minimal peripheral CV effects | CNS inflammation, Cognitive enhancement |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3